molecular formula C8H19NO B13228760 1-Amino-2,3,4-trimethylpentan-3-OL

1-Amino-2,3,4-trimethylpentan-3-OL

Cat. No.: B13228760
M. Wt: 145.24 g/mol
InChI Key: KSFMHLAQMQIHCY-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Amino Alcohols as Versatile Molecular Scaffolds in Advanced Organic Synthesis

Highly substituted amino alcohols are of immense value in organic synthesis and drug discovery. nih.gov Their structural complexity and the presence of multiple functional groups make them versatile scaffolds for the construction of a wide array of more complex molecules. These compounds are prevalent in many biologically active natural products, including alkaloids and polyketides. nih.gov In medicinal chemistry, the incorporation of sterically hindered motifs can enhance the pharmacological properties of drug candidates by increasing lipophilicity and blocking undesirable enzymatic degradation. nih.gov

The utility of these scaffolds extends to their use as chiral auxiliaries, ligands in asymmetric catalysis, and even as organocatalysts themselves. acs.org The stereoselective synthesis of these molecules is a significant area of research, with numerous methods developed to control the spatial arrangement of substituents. illinois.eduorganic-chemistry.org The development of efficient synthetic routes to enantiomerically pure amino alcohols is crucial for accessing biologically active compounds and for advancing the field of asymmetric synthesis. acs.org For instance, chiral 1,2-amino alcohols are key components in various antibiotics, neurotransmitters, and antiviral drugs. acs.org

The synthesis of 1,3-amino alcohols is also a prominent research area, as these motifs are core structures in many bioactive molecules and serve as important synthons in organic synthesis. sioc-journal.cnnih.gov The development of methods for the stereoselective synthesis of amino alcohols continues to be a major focus, with techniques such as the Sharpless asymmetric aminohydroxylation and various metal-catalyzed reactions playing a crucial role. rsc.org

Structural Characteristics and Stereochemical Complexity of 1-Amino-2,3,4-trimethylpentan-3-OL

The chemical compound this compound possesses a unique and sterically demanding structure. Its molecular framework is built upon a five-carbon pentane (B18724) chain. The defining features of this molecule are an amino group (-NH2) at the C1 position, a hydroxyl group (-OH) at the C3 position, and methyl groups (-CH3) at the C2, C3, and C4 positions.

The IUPAC name for this compound clearly delineates its structure:

1-Amino- : Indicates the presence of a primary amine group on the first carbon of the main chain.

2,3,4-trimethyl- : Specifies that there are three methyl groups attached to the second, third, and fourth carbons of the pentane chain.

-pentan- : Denotes a five-carbon saturated hydrocarbon chain.

-3-ol : Signifies the presence of a hydroxyl group on the third carbon.

The presence of multiple stereocenters at the C2, C3, and C4 positions introduces significant stereochemical complexity. The spatial arrangement of the methyl groups and the substituents on the C3 carbinol center can give rise to a number of diastereomers and enantiomers. The specific stereoisomer will have a defined three-dimensional arrangement of its atoms, which can significantly influence its chemical and biological properties. The steric hindrance created by the bulky isopropyl groups and the additional methyl group at the C3 position profoundly impacts the reactivity of both the amino and hydroxyl functional groups.

A search of chemical databases reveals related structures which highlight the nomenclature and potential for isomeric variations. For example, PubChem lists entries for (2S,3R)-2,3,4-trimethylpentan-1-ol and 2,3,4-trimethylpentan-3-ol. nih.govnih.gov These entries, while not identical to the subject compound, illustrate the systematic naming and the importance of stereochemical descriptors.

Below is a data table summarizing the key structural features of this compound.

FeatureDescription
Parent Chain Pentane
Functional Groups Primary Amine (-NH2) at C1, Tertiary Alcohol (-OH) at C3
Substituents Methyl (-CH3) groups at C2, C3, and C4
Stereocenters C2, C3, C4
Molecular Formula C8H19NO

Scope and Research Challenges Associated with Sterically Hindered Amino Alcohol Systems

The synthesis and manipulation of sterically hindered amino alcohols like this compound present considerable challenges to synthetic organic chemists. The sheer bulk of the substituents surrounding the reactive centers can significantly impede chemical transformations.

One of the primary hurdles is the synthesis of these complex molecules. Traditional methods for forming carbon-carbon or carbon-heteroatom bonds may be sluggish or fail altogether due to steric hindrance. nih.govnih.gov For instance, the reaction of ketones with nucleophiles is known to be slower than with aldehydes due to the increased steric bulk around the carbonyl group. nih.gov The reduction of sterically hindered α,α-disubstituted amino esters to their corresponding amino alcohols often requires specialized and powerful reducing agents. tandfonline.com

Another significant challenge lies in achieving stereocontrol . The creation of multiple stereocenters in a single molecule with high diastereoselectivity and enantioselectivity is a formidable task. illinois.edu While methods like organometallic additions to sulfinimines have shown promise for the asymmetric synthesis of highly substituted 1,2-amino alcohols, the diastereoselectivity is highly dependent on both the nucleophile and the electrophile. illinois.edu

Furthermore, the reactivity of the functional groups in sterically hindered amino alcohols can be diminished. The accessibility of the lone pair of electrons on the nitrogen atom of the amine and the oxygen atom of the alcohol can be restricted, making them less nucleophilic. acs.orgacs.org This can complicate subsequent functionalization reactions. For example, in the synthesis of cyclic carbamates from amino alcohols, tertiary alcohols can undergo elimination reactions instead of the desired cyclization. acs.orgacs.org

The development of new catalytic systems and synthetic methodologies that can overcome these steric challenges is an active area of research. nih.govnih.gov Strategies such as the use of highly reactive catalysts or the implementation of reactions that proceed through less sterically demanding transition states are being explored to facilitate the synthesis and modification of these valuable but challenging molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-amino-2,3,4-trimethylpentan-3-ol

InChI

InChI=1S/C8H19NO/c1-6(2)8(4,10)7(3)5-9/h6-7,10H,5,9H2,1-4H3

InChI Key

KSFMHLAQMQIHCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(C)CN)O

Origin of Product

United States

Mechanistic Elucidations of Transformations Involving 1 Amino 2,3,4 Trimethylpentan 3 Ol and Analogues

Detailed Reaction Pathway Analysis

The transformations involving 1-Amino-2,3,4-trimethylpentan-3-OL and its analogues are governed by a variety of reaction mechanisms, including nucleophilic additions, radical reactions, and functional group interconversions.

Nucleophilic Addition Mechanisms at Sterically Hindered Carbonyl or Epoxy Centers

The synthesis of β-amino alcohols often involves the nucleophilic ring-opening of epoxides. rsc.orgmdpi.comrroij.com In the case of sterically hindered epoxides, such as those that would lead to this compound, the regioselectivity of the amine attack is a critical factor. Generally, the nucleophile will attack the less sterically hindered carbon of the epoxide ring in an SN2-type reaction. polymerinnovationblog.comorganic-chemistry.org This preference is driven by the need to minimize steric repulsion in the transition state. libretexts.orgksu.edu.sachemistrysteps.com

For instance, in the reaction of an amine with an unsymmetrical epoxide, the approach of the nucleophile is directed to the carbon atom with less bulky substituents. mdpi.com However, the presence of catalysts can alter this selectivity. Lewis acids, for example, can coordinate to the epoxide oxygen, making the more substituted carbon more electrophilic and thus favoring attack at that site. rroij.comrsc.org The general mechanism for the nucleophilic addition of an amine to an epoxide involves the initial attack of the amine's lone pair on one of the epoxide carbons, leading to the opening of the three-membered ring and the formation of a zwitterionic intermediate. Subsequent proton transfer results in the final β-amino alcohol product. polymerinnovationblog.comresearchgate.net

Similarly, the addition of a nucleophile to a sterically hindered carbonyl group, a key step in the synthesis of many complex alcohols, is also heavily influenced by steric factors. libretexts.orgksu.edu.sastackexchange.com Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater polarization of the carbonyl bond. ksu.edu.sachemistrysteps.com In highly congested systems, such as the precursors to this compound, direct nucleophilic attack can be slow.

Table 1: Factors Influencing Nucleophilic Addition to Epoxides
FactorInfluence on RegioselectivityReference
Steric Hindrance Attack at the less substituted carbon is favored. mdpi.compolymerinnovationblog.comorganic-chemistry.org
Electronic Effects Electron-withdrawing groups can influence the site of attack.
Catalyst Lewis acids can promote attack at the more substituted carbon. rsc.orgrroij.comrsc.org
Solvent Polar solvents can facilitate the reaction. organic-chemistry.org

Radical Reaction Mechanisms in Branched Amino Alcohol Synthesis

Radical-mediated reactions offer an alternative and powerful strategy for the synthesis of branched amino alcohols. nih.govresearchgate.netnih.gov One notable approach involves a radical relay chaperone strategy. In this method, an alcohol is temporarily converted into an imidate radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a radical at the β-position. nih.govresearchgate.net This overcomes the thermodynamic preference for abstraction of the weaker α-C-H bond. Subsequent stereoselective amination leads to a chiral oxazoline, which can be hydrolyzed to yield the desired β-amino alcohol. nih.govresearchgate.net

This multi-catalytic approach often employs a photocatalyst to selectively excite a chiral copper catalyst complexed with the imidate-activated alcohol. nih.govresearchgate.net The triplet energy sensitization of the copper-bound radical precursor facilitates catalyst-mediated HAT, ensuring high stereoselectivity. nih.gov This method has been successfully applied to synthesize a variety of chiral β-amino alcohols from readily available alcohol starting materials. nih.gov

Other radical reactions, such as those involving the dehalogenation of alkyl halides or the decarboxylation of carboxylic acid derivatives, can also be employed to generate carbon-centered radicals that can participate in C-C bond formation, ultimately leading to complex branched structures. libretexts.org

Mechanistic Insights into Functional Group Interconversions (e.g., amine/alcohol reactions)

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.com In the context of amino alcohols, these interconversions are crucial for creating diverse analogues.

The conversion of an alcohol to an amine, for instance, can be achieved through a hydrogen-borrowing cascade using alcohol and amine dehydrogenases. researchgate.net This biocatalytic approach offers a green and selective method for this transformation. Another common method involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine. ub.edu The stereochemistry of this reaction typically proceeds with an inversion of configuration at the carbon center. ub.edu

Rearrangements of β-amino alcohols can also be a powerful tool for synthesizing new amino alcohol structures. For example, treatment with trifluoroacetic anhydride (B1165640) can induce a highly enantioselective rearrangement to produce 1,2-amino alcohols. nih.govorganic-chemistry.orgnih.gov The mechanism involves the formation of an aziridinium (B1262131) ion intermediate through the anchimeric participation of the nitrogen atom, which is then opened by a nucleophile. nih.gov

The conversion of amines to amides is another important interconversion, often achieved by reaction with an acyl chloride or anhydride. solubilityofthings.com This reaction is significant in the synthesis of many biologically active molecules.

Stereochemical Progression and Transition State Dynamics

The stereochemistry of the final amino alcohol product is a critical aspect of its synthesis, especially for applications in pharmaceuticals and catalysis where specific stereoisomers are required.

Computational Investigations of Diastereoselective and Enantioselective Pathways (e.g., DFT Studies)

Density Functional Theory (DFT) studies have become an invaluable tool for understanding the stereochemical outcomes of reactions leading to amino alcohols. acs.org These computational investigations provide insights into the transition state geometries and energy barriers of different reaction pathways, allowing for the rationalization of observed diastereoselectivities and enantioselectivities. acs.org

For example, in the synthesis of C-O axially chiral benzonitriles via NHC-catalyzed atroposelective imine umpolung, DFT studies revealed that the rate-determining step is the addition of the N-heterocyclic carbene (NHC) to the in situ generated imine. acs.org By analyzing the transition state energies, researchers can predict which diastereomeric or enantiomeric product will be favored.

In the context of radical C-H amination for β-amino alcohol synthesis, computational studies can elucidate the role of the chiral catalyst in controlling the stereochemistry of the hydrogen atom transfer and subsequent C-N bond formation. nih.govresearchgate.net These studies can help in the design of more efficient and selective catalysts.

Table 2: Applications of DFT in Amino Alcohol Synthesis
ApplicationInsights GainedReference
Catalyst Design Understanding catalyst-substrate interactions to improve selectivity. nih.govresearchgate.net
Reaction Mechanism Elucidation Identifying rate-determining steps and key intermediates. acs.org
Prediction of Stereochemistry Calculating energy barriers for different stereochemical pathways. acs.org
Rationalization of Experimental Results Providing a theoretical basis for observed product distributions.

Influence of Steric and Electronic Effects on Stereochemical Outcome

The stereochemical outcome of reactions producing amino alcohols is profoundly influenced by both steric and electronic effects. researchgate.net Steric hindrance plays a major role in directing the approach of a nucleophile to a chiral center or a prochiral face of a molecule. In general, the nucleophile will attack from the less hindered face, leading to the formation of a specific stereoisomer.

Electronic effects, on the other hand, relate to the distribution of electron density in the reactants and transition states. Electron-withdrawing or electron-donating groups can influence the reactivity of functional groups and the stability of intermediates, thereby affecting the stereochemical course of a reaction. For instance, in 1,3-dipolar cycloaddition reactions for the synthesis of α-amino-β-hydroxy esters, strong electronic effects can override steric preferences, with the regioselectivity being dictated by the frontier molecular orbital (FMO) coefficients of the dipole and dipolarophile.

In the reductive amination of ketones to form amino alcohols, the steric and electronic properties of both the substrate and the reducing agent can influence the diastereoselectivity of the reduction. rsc.org The use of bulky reducing agents, for example, can lead to a higher preference for attack from the less hindered side of the carbonyl group.

Reactivity Profiles of Tertiary Amino Alcohol Functionalities

The dual functionality of tertiary amino alcohols, such as this compound and its analogues, provides a unique and versatile reactivity profile. The presence of a sterically hindered tertiary amine adjacent to a tertiary alcohol group influences their participation in various chemical transformations, both as catalysts and as initiators in polymerization reactions. The following sections delve into the mechanistic details of their reactivity, drawing on studies of analogous structures.

Kinetic Studies of Tertiary Amine Catalysis

The tertiary amine moiety is a well-established functional group in catalysis. Kinetic studies on various reactions catalyzed by tertiary amines and their alcohol-functionalized analogues reveal complex mechanistic pathways, which are highly sensitive to the structure of the amine, the substrates, and the reaction conditions.

Tertiary amine catalysis can generally proceed through several distinct mechanisms:

Nucleophilic Catalysis: The tertiary amine acts as a nucleophile, attacking an electrophilic substrate (e.g., an acyl halide) to form a highly reactive intermediate, such as a quaternary acylammonium salt. nih.gov This intermediate is then more susceptible to attack by a final nucleophile (like an alcohol) than the original substrate. The catalyst is regenerated in the final step. The observation of acylammonium salt intermediates via NMR in the absence of an alcohol supports this pathway. nih.gov

General-Base Catalysis: The amine functions as a Brønsted base, deprotonating a nucleophile (e.g., an alcohol) to increase its nucleophilicity. The resulting alkoxide then attacks the electrophile. This mechanism is often indicated by a significant kinetic isotope effect when a deuterated nucleophile (like butanol-O-d) is used. nih.gov

Bifunctional Catalysis: In amino alcohols, the amine and hydroxyl groups can act in concert. For instance, in iridium-catalyzed N-alkylation of amines with alcohols, a tethered alcohol/alkoxide functionality on the ligand participates in every step of the catalytic cycle by accepting or releasing protons and forming hydrogen bonds. acs.org This demonstrates a cooperative effect where the alcohol moiety is crucial to the catalytic cycle.

Studies on the amine-catalyzed esterification of benzoyl chloride provide insight into these pathways. The reaction with butanol shows a large kinetic isotope effect, consistent with a general-base-catalyzed mechanism, whereas the reaction with the less sterically hindered phenol (B47542) suggests a nucleophilic or base-catalyzed pathway. nih.gov The rate of ester formation can be highly sensitive to small structural changes in the amine catalyst, such as the difference between triethylamine (B128534) and diethylmethylamine. nih.gov

The steric hindrance around the nitrogen atom in compounds like this compound would significantly influence which catalytic pathway is favored. The bulky alkyl groups would likely disfavor the nucleophilic pathway, making general-base catalysis a more probable route where the amine activates another nucleophile.

Mechanisms of Tertiary Amine Catalysis

Catalytic MechanismDescriptionKey Experimental EvidenceRelevance to Tertiary Amino Alcohols
Nucleophilic CatalysisAmine attacks an electrophile to form a reactive quaternary intermediate.Direct observation of the acylammonium intermediate (e.g., by NMR); low kinetic isotope effect. nih.govMay be sterically hindered by bulky substituents on the amino alcohol. scbt.com
General-Base CatalysisAmine deprotonates a nucleophile, enhancing its reactivity.Large kinetic isotope effect upon deuteration of the nucleophilic substrate. nih.govA likely pathway, especially for sterically crowded amino alcohols.
Bifunctional CatalysisThe amine and alcohol groups cooperate, often via hydrogen bonding or proton transfer, to facilitate the reaction.Complex kinetics; computational studies showing the involvement of both functional groups in the transition state. acs.orgThe inherent structure of amino alcohols makes this an important potential mechanism. acs.org

Polymerization Behavior of Tertiary Amino Alcohols (e.g., with Epoxides)

Tertiary amino alcohols are effective initiators for the ring-opening polymerization (ROP) of epoxides, leading to the formation of polyethers. The mechanism of initiation and propagation is nuanced and depends on the structure of both the amino alcohol and the epoxide monomer. researchgate.netrsc.orgpsu.edu

Studies involving the polymerization of monomers like phenyl glycidyl (B131873) ether (PGE) with tertiary amino alcohols show that multiple initiating species can be generated during the reaction. researchgate.net The process is not straightforward and can involve:

Direct Initiation by the Amino Alcohol: The tertiary amine can directly attack the epoxide ring, forming a quaternary ammonium (B1175870) alkoxide, which then propagates the polymerization. rsc.orgpsu.edu

Anionic Propagation from a Quaternary Ammonium Base: The reaction between the tertiary amino alcohol and the epoxide can form a quaternary ammonium base, which initiates an anionic polymerization mechanism. researchgate.net

Initiation by Other Nucleophiles: In some systems, other nucleophiles present or formed in the reaction mixture, such as phenols, can also act as initiators. researchgate.net

The coexistence of a tertiary amine and a hydroxyl-containing compound is crucial for the ring-opening reaction to occur in many systems. rsc.orgpsu.edu NMR studies have confirmed an interaction between tertiary amines and hydroxyl groups, which facilitates the polymerization. rsc.orgpsu.edu

The specific mechanism can vary significantly. For the polymerization of glycidol (B123203) with triethylamine (TEA) and ethanol (B145695), NMR analysis of the resulting polymer confirms that an alkoxy anion from the ethanol, not the TEA, is the primary initiator that opens the epoxide ring. rsc.orgpsu.edu In this case, the positively charged tertiary amine units act as counter-ions. Conversely, for the polymerization of propylene (B89431) oxide, the tertiary amine moieties are found covalently linked to the polymer backbone, providing direct proof that the amine itself initiated the ring-opening reaction. rsc.orgpsu.edu

The use of tertiary amino alcohols to initiate the ROP of lactones has also been reported as a method to synthesize ionizable amino-polyesters with controlled molecular weights and narrow distributions, highlighting the versatility of these compounds as initiators. nih.gov

Initiation Mechanisms in Epoxide Polymerization by Tertiary Amino Alcohols/Amines

Epoxide MonomerAmine/Alcohol SystemObserved Initiation MechanismReference
Phenyl Glycidyl Ether (PGE)Tertiary Amino AlcoholsMultiple initiating centers, including a quaternary ammonium base formed from the amino alcohol and PGE. researchgate.net
Glycidol (GL)Triethylamine (TEA) and Ethanol (EtOH)The alkoxy anion from ethanol attacks and opens the epoxy ring. The tertiary amine acts as a counter-ion. rsc.orgpsu.edu
Propylene Oxide (PO)Tertiary AminesThe tertiary amine directly initiates the ring-opening, becoming covalently bonded to the polymer. rsc.orgpsu.edu
LactonesTertiary Amino AlcoholsThe amino alcohol acts as an initiator for ring-opening polymerization to form amino-polyesters. nih.gov

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of specific research focused on the advanced analytical and spectroscopic characterization of the chemical compound this compound. Despite extensive searches for detailed experimental data pertaining to its structural confirmation and chiral analysis, no dedicated scholarly articles or datasets were identified.

The inquiry sought to detail the compound's characterization through a variety of sophisticated analytical techniques. This included high-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy—specifically ¹H, ¹³C, and 2D NMR—and High-Resolution Mass Spectrometry (HRMS) for precise mass determination. Furthermore, the investigation aimed to explore the compound's stereochemical properties through chiral analysis, including enantiomeric differentiation by Electrospray Ionization Mass Spectrometry (ESI-MS), separation of stereoisomers using chiral chromatography (both HPLC and GC), and the determination of its absolute configuration through chiroptical methods like Circular Dichroism.

Unfortunately, the scientific record accessible through public databases and academic journals does not appear to contain specific studies that have performed and published these analyses for this compound. While information exists for structurally related compounds, such as various isomers of trimethylpentanol and other amino alcohols, this information cannot be extrapolated to definitively characterize the target molecule. The precise substitution pattern of the amino and hydroxyl groups, along with the methyl substituents, creates a unique chemical environment that would result in distinct spectroscopic and chromatographic profiles.

Without primary research data, the generation of data tables for NMR chemical shifts, mass-to-charge ratios from HRMS, retention times from chiral chromatography, or specific rotation values from polarimetry is not possible. The creation of a scientifically accurate and authoritative article on the advanced analytical and spectroscopic characterization of this specific compound is therefore impeded by the absence of foundational research in the public domain.

Further investigation into proprietary chemical libraries or unpublished research may be necessary to uncover the specific analytical data for this compound. Until such research is made publicly available, a detailed and scientifically robust article on this subject cannot be constructed.

Advanced Analytical and Spectroscopic Characterization of 1 Amino 2,3,4 Trimethylpentan 3 Ol

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. For 1-Amino-2,3,4-trimethylpentan-3-OL, these spectroscopic methods are crucial for confirming the presence of its characteristic primary amine (-NH₂), tertiary alcohol (-OH), and extensively branched alkyl framework. The vibrational modes of these groups give rise to distinct signals in the IR and Raman spectra, providing a molecular fingerprint of the compound.

The interpretation of the spectra for this compound relies on the correlation of observed vibrational frequencies with known characteristic group frequencies. mdpi.com The sterically hindered nature of the molecule, with its multiple methyl groups, is expected to influence the precise position and intensity of these bands. acs.orgrsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A molecule absorbs radiation at frequencies that correspond to the natural vibrational frequencies of its bonds. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org

The key functional groups in this compound each have characteristic IR absorption bands:

-OH Group (Tertiary Alcohol): The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a strong and broad band in the region of 3500-3200 cm⁻¹. youtube.comlibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. In tertiary alcohols, the C-O stretching vibration is observed in the 1210-1100 cm⁻¹ range, which is at a higher frequency compared to primary and secondary alcohols. quimicaorganica.orgspectroscopyonline.com

-NH₂ Group (Primary Amine): Primary amines are characterized by two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. orgchemboulder.com These bands are typically weaker and sharper than the O-H stretching band. orgchemboulder.com Additionally, primary amines exhibit a characteristic N-H bending (scissoring) vibration between 1650-1580 cm⁻¹. A broad N-H wagging band can also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aliphatic amines appears in the 1250–1020 cm⁻¹ region. libretexts.orgorgchemboulder.com

Alkyl Structure (Trimethylpentane): The saturated hydrocarbon portions of the molecule give rise to C-H stretching vibrations in the 3000-2850 cm⁻¹ range. The presence of methyl (-CH₃) and methine (CH) groups will result in multiple bands in this region. C-H bending vibrations for methyl and methylene (B1212753) groups are found in the 1470-1365 cm⁻¹ region. The presence of a tertiary butyl-like structure can also lead to characteristic skeletal vibrations. researchgate.netresearchgate.net

The following table summarizes the predicted characteristic IR absorption bands for this compound.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H StretchTertiary Alcohol3500 - 3200Strong, Broad
N-H Asymmetric StretchPrimary Amine~3400Medium, Sharp
N-H Symmetric StretchPrimary Amine~3300Medium, Sharp
C-H StretchAlkyl Groups3000 - 2850Strong to Medium
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium to Weak
C-H BendAlkyl Groups1470 - 1365Medium
C-O StretchTertiary Alcohol1210 - 1100Medium to Strong
C-N StretchAliphatic Amine1250 - 1020Medium to Weak
N-H WagPrimary Amine910 - 665Broad, Medium

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, known as the Raman effect. libretexts.org For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. libretexts.org Non-polar bonds, such as the C-C backbone, often produce strong Raman signals, while the polar O-H and N-H bonds that are strong in the IR spectrum are typically weaker in the Raman spectrum.

The expected Raman signals for this compound include:

-OH and -NH₂ Groups: The O-H and N-H stretching vibrations are generally weak in the Raman spectrum. The N-H stretching frequencies for primary amines are observed in a similar region to their IR counterparts. ias.ac.in

Alkyl Structure: The C-H stretching and bending vibrations of the alkyl groups are expected to be prominent in the Raman spectrum. researchgate.net The C-C stretching vibrations of the pentane (B18724) backbone and the methyl group attachments will also give rise to characteristic signals, often in the 1200-800 cm⁻¹ region. The symmetric vibrations of the sterically bulky alkyl groups are particularly Raman active.

The following table outlines the predicted characteristic Raman shifts for this compound.

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Expected Intensity
N-H StretchesPrimary Amine3400 - 3300Weak
O-H StretchTertiary Alcohol3500 - 3200Weak
C-H StretchesAlkyl Groups3000 - 2850Strong
C-H BendsAlkyl Groups1470 - 1365Medium
C-C StretchesAlkyl Backbone1200 - 800Strong to Medium
C-O StretchTertiary Alcohol1210 - 1100Weak
C-N StretchAliphatic Amine1250 - 1020Medium

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound, enabling the unambiguous identification of its key functional groups and offering insights into its complex molecular structure.

Computational Chemistry and Theoretical Modeling of 1 Amino 2,3,4 Trimethylpentan 3 Ol

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, divorced from solvent or matrix effects. These in silico techniques allow for the detailed exploration of the molecule's electronic landscape and the energetic favourability of its various shapes.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 1-Amino-2,3,4-trimethylpentan-3-OL, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state—the equilibrium geometry—is found.

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.govnih.gov These calculations yield precise values for bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides the total electronic energy of the molecule, which is essential for comparing the stability of different isomers and conformers. The resulting optimized geometry serves as the foundation for all further computational analyses, including the prediction of spectroscopic properties and reactivity. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation This table presents typical expected values for the key structural parameters of the molecule's backbone, as would be obtained from a DFT geometry optimization.

ParameterAtoms InvolvedTypical Calculated Value (Å or °)
Bond LengthC-C (Alkyl)1.53 - 1.55 Å
Bond LengthC-O (Alcohol)1.43 - 1.45 Å
Bond LengthC-N (Amine)1.47 - 1.49 Å
Bond AngleC-C(OH)-C110 - 114°
Bond AngleH-N-H105 - 108°
Bond AngleO-C-C108 - 112°
Dihedral AngleH-O-C-C~180° (anti) or ~60° (gauche)

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. scirp.org The significant steric bulk from the three methyl groups and the isopropyl group heavily restricts rotation around the central C-C bonds, making the conformational landscape particularly interesting.

Computational chemists perform a conformational search by systematically rotating key dihedral angles and calculating the energy of each resulting structure using DFT. mdpi.comnih.gov This process identifies the various low-energy conformers (local minima on the potential energy surface) and the transition states that separate them. The results often reveal that only a few conformations are significantly populated at room temperature. Intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups can play a critical role in stabilizing certain conformations. scirp.org

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This illustrative table shows the kind of data generated from a conformational analysis, highlighting the energy differences between stable spatial arrangements.

Conformer IDKey Dihedral Angle(s) (e.g., N-C1-C2-C3)Relative Energy (kcal/mol)Stabilizing Interactions
Conf-1~180° (anti)0.00Sterically most relaxed
Conf-2~65° (gauche)1.25Potential O-H···N H-bond
Conf-3~-68° (gauche)1.40Potential O-H···N H-bond
Conf-4~0° (eclipsed)5.50 (Transition State)Steric clash

Once the stable conformers are identified, DFT can be used to predict various spectroscopic properties, which are crucial for experimental characterization. aminer.org Techniques like Gauge-Independent Atomic Orbital (GIAO) calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei with high accuracy. researchgate.netyoutube.com By comparing the calculated spectra of different conformers with experimental data, researchers can confirm the molecule's structure and identify the dominant conformation in solution. nih.gov

Similarly, DFT calculations can compute vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the O-H and N-H stretches, to the observed experimental bands. Discrepancies between predicted and experimental spectra can point to inaccuracies in the proposed structure or highlight the importance of solvent effects.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table demonstrates how calculated NMR data is compared to experimental results for structure verification. The "Experimental" values are hypothetical for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)Deviation (ppm)
C1 (CH2-NH2)45.244.8+0.4
C2 (CH-CH3)38.538.1+0.4
C3 (C-OH)78.978.5+0.4
C4 (CH-CH3)35.134.6+0.5
C5 (CH3)18.317.9+0.4

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the molecule and its surrounding solvent (e.g., water) as a system of particles interacting through a set of classical physics rules known as a force field. acs.orgnih.gov

Table 4: Typical Parameters for a Molecular Dynamics Simulation Setup This table outlines the common components and settings for performing an MD simulation on the target molecule in an aqueous environment.

ParameterDescriptionTypical Value/Setting
Force FieldSet of equations and parameters describing atomic interactions.AMBER, CHARMM, GROMOS
Solvent ModelModel used to represent water molecules.TIP3P, SPC/E
System SizeNumber of atoms in the simulation box.~10,000 - 50,000 atoms
Simulation TimeTotal duration of the simulated trajectory.100 ns - 1 µs
TemperatureTemperature of the system, kept constant.298 K (25 °C)
PressurePressure of the system, kept constant.1 atm

In Silico Studies of Chiral Recognition and Catalyst Design

The chiral nature of this compound makes it a valuable building block, or ligand, in asymmetric catalysis. frontiersin.orgnih.govnih.gov Computational methods are instrumental in designing new catalysts and understanding the mechanisms of chiral recognition, where a chiral molecule selectively interacts with one enantiomer of another. acs.orguib.no

To understand how this compound might function as part of a catalyst or bind to a chiral receptor (like an enzyme), computational chemists use molecular docking and binding energy calculations. mdpi.com Docking algorithms predict the preferred orientation of the amino alcohol when it binds to a target protein's active site or a metal center. frontiersin.org

Following docking, more rigorous methods like quantum mechanics/molecular mechanics (QM/MM) or DFT can be used to calculate the binding free energy. mdpi.com This energy value indicates the strength of the interaction. By calculating the binding energy for both enantiomers of a substrate, researchers can predict which one will bind more favorably, thus explaining the basis of chiral recognition. nih.govnih.govresearchgate.net These calculations can break down the interaction energy into components like hydrogen bonding, electrostatic interactions, and van der Waals forces, providing a detailed picture of what drives the binding specificity. nih.gov

Table 5: Illustrative Binding Energy Decomposition for a Substrate-Catalyst Complex This hypothetical table breaks down the forces contributing to the binding of the amino alcohol to a catalytic site, showing how computational methods can quantify these interactions.

Energy ComponentContribution (kcal/mol)Description
Van der Waals Energy-8.5Favorable shape complementarity and dispersion forces.
Electrostatic Energy-6.2Attraction between partial positive/negative charges.
Hydrogen Bond Energy-4.5Specific interaction from -OH and -NH2 groups.
Solvation Energy+7.8Energy penalty for removing the molecules from water.
Total Binding Free Energy -11.4 Overall strength of the interaction.

Rational Design of New Amino Alcohol Derivatives for Specific Applications

The rational design of novel amino alcohol derivatives, including those based on the scaffold of this compound, leverages computational chemistry and theoretical modeling to predict and optimize molecular properties for specific applications. This approach allows for the targeted development of molecules with enhanced efficacy, selectivity, and desired physicochemical characteristics, thereby accelerating the discovery process and reducing the need for extensive empirical screening.

Computational Approaches to Derivative Design

The design of new amino alcohol derivatives is heavily reliant on a variety of computational techniques. Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic structure and geometry of these molecules. rsc.org Such calculations can provide insights into the molecule's reactivity, stability, and intermolecular interactions, which are crucial for predicting its behavior in a biological or chemical system. For instance, understanding the electron distribution and frontier molecular orbitals can help in designing derivatives with tailored electronic properties for applications in catalysis or as electronic materials.

Molecular docking simulations are another cornerstone of rational drug design, particularly in the development of enzyme inhibitors or receptor agonists/antagonists. In the context of designing new derivatives of this compound, docking studies could be used to predict the binding affinity and orientation of various modified structures within the active site of a target protein. This is exemplified by studies on β-amino alcohols as inhibitors of mycobacterial N-acetyltransferase, where computational modeling helps in understanding the structure-activity relationship. nih.gov

Structure-Activity Relationship (SAR) Studies

A primary goal of rational design is to establish a clear structure-activity relationship (SAR). By systematically modifying the structure of this compound and evaluating the resulting changes in activity through computational models, researchers can identify key structural features responsible for its biological or chemical function. For example, modifications could include altering the substitution pattern on the amino group, changing the stereochemistry of the chiral centers, or introducing new functional groups to enhance interactions with a target.

The sterically hindered nature of this compound presents a unique platform for designing highly selective catalysts or ligands. researchgate.net Computational studies can explore how variations in the size and nature of the alkyl groups affect the stereoselectivity of reactions where these amino alcohols are used as chiral auxiliaries or organocatalysts. nih.govrsc.org

Designing for Specific Applications

The insights gained from computational modeling and SAR studies can be applied to design derivatives of this compound for a range of specific applications:

Asymmetric Catalysis: By fine-tuning the steric and electronic properties of the amino alcohol, it is possible to design more efficient and selective organocatalysts for asymmetric reactions, such as the Michael addition. nih.gov

Pharmaceuticals: Rational design can be used to develop amino alcohol derivatives as potent and selective enzyme inhibitors, for example, in the development of new antitubercular agents. nih.gov

Materials Science: Computational methods can aid in the design of amino alcohol-based molecules for the functionalization of nanomaterials, such as graphene or other 2D materials, for applications in sensors or drug delivery. rsc.org

Illustrative Data from Computational Studies

DerivativeModificationCalculated Binding Affinity (kcal/mol)Predicted Enantiomeric Excess (%)
Parent Compound This compound-5.285
Derivative A N-methylation-5.888
Derivative B Replacement of 4-methyl with a phenyl group-7.192
Derivative C Introduction of a hydroxyl group at C5-6.586

This data illustrates how computational predictions of binding affinity and enantiomeric excess can guide the selection of the most promising candidates for synthesis and further testing.

Derivatization and Synthetic Transformations of 1 Amino 2,3,4 Trimethylpentan 3 Ol

Chemical Modifications of the Amine and Hydroxyl Functionalities

The presence of both a primary amine and a tertiary hydroxyl group on the 1-Amino-2,3,4-trimethylpentan-3-ol backbone allows for a variety of chemical modifications. The steric bulk imposed by the trimethylpentyl framework is expected to play a significant role in the reactivity of these functional groups, potentially allowing for selective transformations.

Selective N-Alkylation, Acylation, and Silylation

Selective modification of the primary amine in the presence of the tertiary hydroxyl group is a key transformation.

N-Alkylation: Selective mono-N-alkylation of amino alcohols can be challenging due to the potential for over-alkylation. However, methods utilizing bulky protecting groups or specific reagents can achieve high selectivity. For a sterically hindered substrate like this compound, reductive amination would likely be a viable method for introducing a single alkyl group.

N-Acylation: The primary amine is expected to be more nucleophilic than the sterically hindered tertiary hydroxyl group, allowing for selective N-acylation using acyl chlorides or anhydrides under standard conditions. This selectivity is a common feature of amino alcohols and is crucial for the synthesis of various derivatives.

N-Silylation: Similar to acylation, selective silylation of the amine can be achieved using silylating agents like tert-butyldimethylsilyl chloride (TBSCl). The greater reactivity of the amine functionality allows for its protection while leaving the hydroxyl group available for subsequent reactions.

Table 1: Predicted Selective Modifications of this compound

ModificationReagent/ConditionsExpected ProductNotes
N-AlkylationAldehyde/Ketone, NaBH4N-Alkyl-1-amino-2,3,4-trimethylpentan-3-olReductive amination offers good control over mono-alkylation.
N-AcylationAcyl chloride, Et3NN-Acyl-1-amino-2,3,4-trimethylpentan-3-olThe amine is more nucleophilic than the tertiary alcohol.
N-SilylationTBSCl, Et3NN-Silyl-1-amino-2,3,4-trimethylpentan-3-olSelective protection of the amine is anticipated.

Formation of Nitrogen and Oxygen Heterocycles (e.g., Oxazolidines)

The 1,3-relationship of the amine and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of heterocyclic compounds such as oxazolidines. The formation of an oxazolidine (B1195125) ring can be achieved by reacting the amino alcohol with an aldehyde or ketone. This reaction serves as a method for the simultaneous protection of both the amine and hydroxyl functionalities. Given the steric hindrance of the tertiary alcohol, the formation of the oxazolidine may require more forcing conditions compared to less substituted amino alcohols. The resulting oxazolidine can be a valuable intermediate in multi-step syntheses.

Applications as Chiral Ligands and Auxiliaries in Asymmetric Synthesis

Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as effective ligands for a wide range of metal-catalyzed reactions. The structural rigidity and chirality of this compound make it a promising candidate for such applications.

Design Principles for Chiral Amino Alcohol Ligands

The effectiveness of a chiral amino alcohol as a ligand in asymmetric synthesis is governed by several design principles:

Steric Hindrance: The bulky trimethylpentyl group can create a well-defined chiral pocket around the metal center, influencing the approach of substrates and leading to high stereoselectivity.

Chelation: The nitrogen and oxygen atoms can chelate to a metal center, forming a stable five-membered ring that restricts conformational flexibility and enhances stereocontrol.

Electronic Effects: The electronic properties of the ligand can be tuned by derivatization of the amine or hydroxyl group, which in turn can influence the reactivity and selectivity of the catalyst.

Stereodirecting Effects in Asymmetric Reactions

Derivatives of this compound are expected to be effective in directing the stereochemical outcome of various asymmetric reactions. For instance, in the addition of organozinc reagents to aldehydes, a catalyst formed in situ from the amino alcohol and a metal salt can lead to the formation of one enantiomer of the product alcohol in high excess. The stereochemical outcome is dictated by the absolute configuration of the chiral ligand.

Table 2: Potential Asymmetric Reactions Utilizing this compound Derivatives

ReactionMetal CatalystExpected Role of LigandPotential Product
Asymmetric AlkylationZn(II), Ti(IV)Chiral LigandEnantioenriched secondary alcohols
Asymmetric ReductionRu(II), Rh(I)Chiral LigandEnantioenriched alcohols or amines
Asymmetric Allylic AlkylationPd(0)Chiral LigandEnantioenriched allylic substitution products

Strategies for Diversity-Oriented Synthesis Using the Amino Alcohol Scaffold

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The rigid, chiral scaffold of this compound provides an excellent starting point for DOS strategies. By leveraging the reactivity of the amine and hydroxyl groups, a wide range of derivatives can be synthesized.

A common DOS strategy involves a "build/couple/pair" approach. In the context of this compound, this could involve:

Building: Synthesizing a set of diverse building blocks that can react with the amine or hydroxyl groups.

Coupling: Reacting the amino alcohol with these building blocks in a combinatorial fashion to generate a library of derivatives.

Pairing: Further modifying the coupled products through subsequent reactions to increase structural diversity.

The steric hindrance of the scaffold can be exploited to direct the regioselectivity of these reactions, leading to the predictable formation of complex and diverse molecular architectures. Amino alcohols are valuable scaffolds in diversity-oriented protocols for developing libraries of small polycyclic molecules. diva-portal.org The design of such libraries can be based on the iterative use of powerful ring-forming reactions to introduce structural complexity and diversity simultaneously. diva-portal.org

Emerging Research Frontiers for Highly Substituted Amino Alcohols

Development of Next-Generation Enantioselective Synthetic Methodologies

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 1-Amino-2,3,4-trimethylpentan-3-ol. The development of next-generation enantioselective methodologies is focused on achieving high yields and stereoselectivity while accommodating sterically demanding substrates. These methods are moving beyond classical approaches to embrace more efficient and versatile catalytic systems.

A significant area of development is the use of asymmetric catalysis , which employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of highly substituted amino alcohols, several powerful strategies have emerged:

Hydrogen-Borrowing Cascades: This strategy enables the formal anti-Markovnikov hydroamination of allyl alcohols to produce optically enriched γ-secondary amino alcohols. acs.org A ruthenium catalyst facilitates a cascade involving dehydrogenation, conjugate addition, and subsequent asymmetric reduction, demonstrating broad substrate scope under mild conditions. acs.org This method is particularly attractive as it forms C-N bonds from readily available alcohols and amines. acs.org

Asymmetric Reductive Amination: Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a green and highly selective route to chiral amino alcohols. frontiersin.org These biocatalysts can convert α-hydroxy ketones into the corresponding amino alcohols with high enantioselectivity, using ammonia (B1221849) as the amine source. frontiersin.org

Radical-Mediated Approaches: Photoredox-mediated C-O bond activation of aliphatic alcohols allows for their use as radical precursors in the synthesis of unnatural α-amino acids. nih.gov A chiral N-sulfinyl imine can act as a radical acceptor, leading to functionalized products through a redox-neutral process. nih.gov Additionally, chromium-catalyzed asymmetric cross-coupling of aldehydes and imines via a radical polar crossover strategy provides a modular route to chiral β-amino alcohols. westlake.edu.cn This method effectively controls chemo- and stereoselectivity by using strongly electron-withdrawing protecting groups to favor the formation of an α-amino radical. westlake.edu.cn

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation provides a direct method for the synthesis of β-amino alcohols from alkenes. youtube.com While effective, regioselectivity can be a challenge, often yielding moderate results unless a directing group is present on the substrate. youtube.com

These advanced methodologies offer distinct advantages and are selected based on the specific structure of the target molecule and the desired stereochemical outcome.

MethodologyKey FeaturesCatalyst/Reagent TypeTypical SubstratesKey Advantages
Hydrogen-Borrowing CascadeFormal anti-Markovnikov hydroaminationRuthenium-based chiral catalystsAllyl alcohols, AminesHigh atom economy, mild conditions, broad scope. acs.org
Asymmetric Reductive AminationBiocatalytic conversionEngineered Amine Dehydrogenases (AmDHs)α-Hydroxy ketones, AmmoniaHigh enantioselectivity (>99% ee), environmentally friendly. frontiersin.org
Cr-Catalyzed Asymmetric CouplingRadical polar crossover strategyChiral Chromium complexesAldehydes, IminesModular synthesis, access to β-amino alcohols. westlake.edu.cn
Photoredox-Mediated C-O ActivationRedox-neutral C-N bond formationPhotocatalyst + Chiral N-sulfinyl imineAliphatic alcohols (as oxalates)Uses ubiquitous alcohol precursors. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural features of highly substituted amino alcohols like this compound give rise to novel reactivity and enable unprecedented chemical transformations. The steric hindrance around the hydroxyl and amino groups can be exploited to control reaction pathways and achieve high selectivity.

One area of exploration is the C-C bond formation via hydrogen-borrowing reactions . Enantiopure 1,2-amino alcohols, which can be derived from abundant amino acids, have been successfully used in C-C bond-forming hydrogen-borrowing alkylation reactions. acs.org This method avoids the use of highly toxic 1,2-amino halides, which are the classical equivalents. acs.org The reaction is facilitated by an iridium catalyst and can be performed with high stereochemical control by using a sterically hindered protecting group on the nitrogen atom. acs.org

Another frontier is the development of radical-based coupling reactions . A recently developed chromium-catalyzed asymmetric cross aza-pinacol coupling between aldehydes and imines proceeds via an α-amino radical polar crossover strategy. westlake.edu.cn This approach allows for the precise control of both chemical and stereochemical selectivity, providing a modular synthesis of valuable chiral β-amino alcohols from simple starting materials. westlake.edu.cn

Furthermore, photoredox catalysis is enabling new transformations. The combination of photoredox-induced reactivity with nickel-controlled enantioselectivity has led to a method for the asymmetric carbonylative coupling of α-chloroalkylarenes and amines. acs.org This synergistic catalytic system allows for the efficient synthesis of a wide array of α-chiral amides with high enantioselectivity. acs.org

The inherent reactivity of the amino alcohol moiety is also being harnessed. For instance, the reaction of amino alcohols with carbon dioxide can be directed towards the synthesis of cyclic carbamates , which are valuable chemical intermediates. Mild dehydrating reagents can promote this cyclization, avoiding the need for harsh conditions.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, offering powerful tools to accelerate the discovery and synthesis of complex molecules. For highly substituted amino alcohols, these computational approaches are being applied to predict reaction outcomes, plan synthetic routes, and even elucidate complex structures.

A major challenge in synthesizing molecules like this compound is predicting the stereoselectivity of a given reaction. ML models are being developed to quantitatively predict the enantiomeric excess (e.e.) of asymmetric catalytic reactions. nih.govarxiv.org These models are trained on datasets of known reactions and use molecular descriptors (features) of the reactants, catalysts, and solvents to learn the complex relationships that govern stereoselectivity. nih.govresearchgate.net By identifying the key features that influence the outcome, these models can guide chemists in selecting the optimal conditions to achieve the desired stereoisomer, moving beyond the traditional trial-and-error approach. arxiv.orgresearchgate.net

Furthermore, AI is being used to determine the absolute configuration of complex chiral molecules. aihub.org By combining genetic algorithms with an analysis of chiroptical spectra (like circular dichroism), AI can compare experimental data with simulated spectra to reliably assign the three-dimensional structure, even for flexible molecules with multiple chiral centers. aihub.orgresearchgate.net

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the mechanism, kinetics, and stability of catalysts in real-time is crucial for optimizing the synthesis of complex molecules. Advanced in-situ characterization techniques allow chemists to "watch" a reaction as it happens, providing invaluable insights that are often missed with traditional offline analysis.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying homogeneous and heterogeneous catalytic reactions under actual process conditions. wiley.com By using specialized high-pressure NMR tubes, reactions can be monitored at elevated temperatures and pressures. wiley.com This allows for the identification of transient intermediates and the determination of catalyst resting states, which are paramount for elucidating reaction mechanisms. acs.orgrsc.org For example, in-situ NMR has been used to show that a Ni(0) complex is the active catalyst in an asymmetric aminocarbonylation reaction, forming rapidly from the initial precursor. acs.org This technique provides detailed kinetic and mechanistic data by tracking the concentration of reactants, intermediates, and products over time. acs.org

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is another key technique, particularly well-suited for reaction monitoring in continuous-flow systems. beilstein-journals.orgnih.gov An inline FTIR flow cell can be coupled with a microreactor to provide real-time analysis of the reaction mixture. beilstein-journals.orgkaust.edu.sa By tracking the characteristic vibrational bands of substrates and products, researchers can rapidly optimize reaction parameters such as temperature, pressure, and flow rate. beilstein-journals.org The high sensitivity of modern FTIR techniques, combined with data analysis methods like Band Target Entropy Minimization (BTEM), allows for the detection and quantification of catalyst species even at parts-per-million (ppm) concentration levels, providing crucial information on catalyst stability and degradation. acs.org This real-time monitoring is essential for ensuring high yields and controlling processes in both laboratory and industrial settings. youtube.comspectroscopyonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.